8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid
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Overview
Description
8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C18H12O4 It consists of a naphthalene ring substituted with a hydroxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as the starting material, which undergoes acylation with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog with similar functional groups but lacking the naphthalene ring.
Naphthalene-1-carboxylic acid: Contains the naphthalene ring but lacks the hydroxybenzoyl group.
Uniqueness
8-(4-Hydroxybenzoyl)naphthalene-1-carboxylic acid is unique due to the presence of both the hydroxybenzoyl and carboxylic acid groups on the naphthalene ring
Properties
CAS No. |
6306-94-1 |
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Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
8-(4-hydroxybenzoyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-13-9-7-12(8-10-13)17(20)14-5-1-3-11-4-2-6-15(16(11)14)18(21)22/h1-10,19H,(H,21,22) |
InChI Key |
YDZMVNJQAIWMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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